![molecular formula C12H23N3O2 B14294692 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate CAS No. 113851-95-9](/img/structure/B14294692.png)
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate is an organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a dibutylamino group
Preparation Methods
The synthesis of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate involves its interaction with molecular targets such as enzymes or receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The ethoxy and dibutylamino groups may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate include:
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate: This compound has a similar structure but with a methylamino group instead of a dibutylamino group.
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: This compound includes a triethylgermyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Properties
CAS No. |
113851-95-9 |
|---|---|
Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(dibutylamino)ethyl 2-diazoacetate |
InChI |
InChI=1S/C12H23N3O2/c1-3-5-7-15(8-6-4-2)9-10-17-12(16)11-14-13/h11H,3-10H2,1-2H3 |
InChI Key |
SFOXIHXMBOLYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



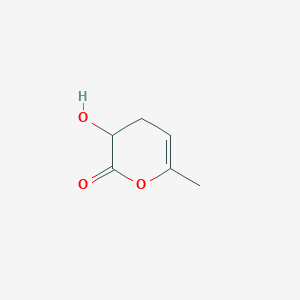
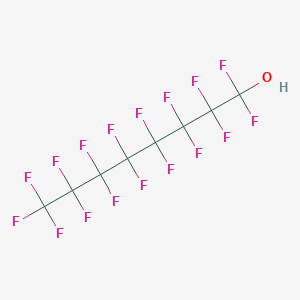
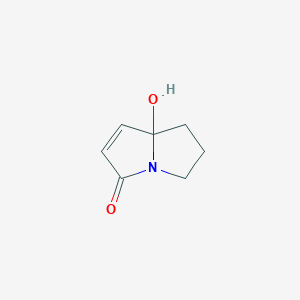

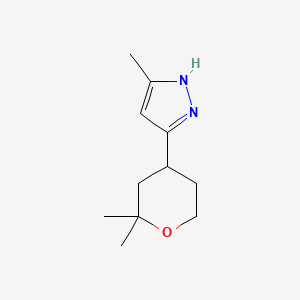
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
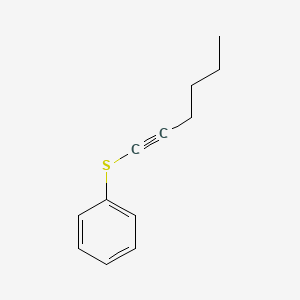
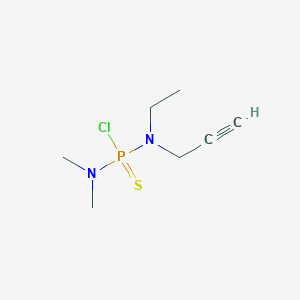
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
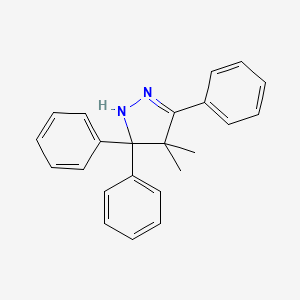
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
